Methyl 2-iodo-6-methylbenzoate
Overview
Description
Methyl 2-iodo-6-methylbenzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-6-methylbenzoate can be synthesized through the esterification of 2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the methyl group.
Major Products Formed
Substitution: Formation of compounds like 2-azido-6-methylbenzoate.
Reduction: Formation of 2-iodo-6-methylbenzyl alcohol.
Oxidation: Formation of 2-iodo-6-methylbenzoic acid.
Scientific Research Applications
Methyl 2-iodo-6-methylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 2-iodo-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Similar in structure but lacks the methyl group at the sixth position.
Methyl 2-bromobenzoate: Contains a bromine atom instead of iodine.
Methyl 2-chlorobenzoate: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl 2-iodo-6-methylbenzoate is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. The iodine atom makes it more reactive in substitution reactions compared to its bromine and chlorine analogs .
Properties
IUPAC Name |
methyl 2-iodo-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKBSGNTMQAIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635345 | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-55-7 | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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